Product packaging for 2H-Pyrido[2,1-a][2]benzazocine(Cat. No.:)

2H-Pyrido[2,1-a][2]benzazocine

Cat. No.: B12960515
M. Wt: 207.27 g/mol
InChI Key: QDDOXKGILCPMAG-NPKLGWEHSA-N
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Description

2H-Pyrido[2,1-a][2]benzazocine is a benzazocine-containing heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. The benzazocine core is a key structural motif found in a range of biologically active molecules. Compounds based on related polycyclic frameworks have demonstrated potent and selective binding affinity for neuronal nicotinic acetylcholine receptors (nAChRs) . This makes such structures valuable lead compounds and pharmacological tools for studying the central nervous system. Research into analogous structures indicates potential applications in investigating cognitive deficits, neurodegenerative diseases, and conditions related to nicotinic receptor dysfunction . The synthesis of the benzazocine skeleton can be achieved through advanced organic synthesis methods, including transition-metal-catalyzed cross-coupling and heterocyclization reactions, which allow for the efficient and regioselective construction of these complex polycyclic systems . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N B12960515 2H-Pyrido[2,1-a][2]benzazocine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

(8Z,10Z)-7-azatricyclo[10.4.0.02,7]hexadeca-1(16),2,5,8,10,12,14-heptaene

InChI

InChI=1S/C15H13N/c1-2-9-14-13(7-1)8-3-5-11-16-12-6-4-10-15(14)16/h1-3,5-12H,4H2/b8-3-,11-5-

InChI Key

QDDOXKGILCPMAG-NPKLGWEHSA-N

Isomeric SMILES

C1C=CN2/C=C\C=C/C3=CC=CC=C3C2=C1

Canonical SMILES

C1C=CN2C=CC=CC3=CC=CC=C3C2=C1

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2h Pyrido 2,1 a 1 Benzazocine and Its Derivatives

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful and direct approach to the synthesis of the 2H-Pyrido[2,1-a] organic-chemistry.orgbenzazocine core. These strategies involve the formation of a key ring of the tricyclic system from a suitably functionalized acyclic or partially cyclized precursor.

Utilization of Isoindole Derivatives as Precursors

The utilization of isoindole derivatives as precursors for the construction of complex nitrogen-containing heterocycles has been a subject of interest. While direct application to the 2H-Pyrido[2,1-a] organic-chemistry.orgbenzazocine system is not extensively documented in the provided search results, the general principle of using pre-formed heterocyclic structures as building blocks is a common theme in heterocyclic synthesis.

Friedel-Crafts Ring Closure Reactions for Benzazocine Formation

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, and their intramolecular variants are particularly useful for the construction of fused ring systems. aun.edu.egresearchgate.netethz.chresearchgate.net The synthesis of various fused heterocyclic compounds, including some related to the benzazocine framework, has been achieved through Friedel-Crafts cyclization. researchgate.netosi.lv For instance, an efficient method for the synthesis of 6-aryl-substituted pyrido[2,3-b] researchgate.netnih.govbenzoxazepines via a Friedel-Crafts reaction of 2-phenoxypyridin-3-amines and aromatic acids has been developed. osi.lv This highlights the potential of this reaction class for forming the azocine (B12641756) ring by cyclization onto an aromatic nucleus. The cyclialkylation of heteroarylalkanols under Friedel-Crafts conditions has also been reported to yield various fused carbazole (B46965) derivatives. aun.edu.egresearchgate.net

Application of Ring-Closing Metathesis (RCM) in Benzazocine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and macrocyclic compounds, including nitrogen-containing heterocycles. organic-chemistry.orgresearchgate.netdrughunter.combeilstein-journals.orgresearchgate.net The reaction, typically catalyzed by ruthenium-based complexes, allows for the formation of carbon-carbon double bonds within a single molecule, leading to ring closure. beilstein-journals.org

A number of protected 7-isopropoxy-8-methoxy-1,2,3,6-tetrahydro-2-benzazocines have been synthesized from 2-allyl-3-isopropoxy-4-methoxybenzaldehyde using RCM as the key step. researchgate.net This demonstrates the direct applicability of RCM in constructing the eight-membered benzazocine ring. The strategy often involves the synthesis of a diene precursor that, upon exposure to a suitable metathesis catalyst, undergoes intramolecular cyclization to afford the desired benzazocine derivative. Modifications to the starting materials can also lead to the formation of benzazocine derivatives, expanding the scope of this methodology. organic-chemistry.org

Table 1: Examples of Ring-Closing Metathesis in the Synthesis of Benzazocine Precursors

PrecursorCatalystProductYield (%)Reference
2-allyl-3-isopropoxy-4-methoxybenzaldehyde derivativeGrubbs' CatalystProtected 7-isopropoxy-8-methoxy-1,2,3,6-tetrahydro-2-benzazocineNot specified researchgate.net
N-allyl-4-methyl-N-{2-[(2-methyl-2-propenyl)sulfanyl]phenyl}-benzenesulfonamideHoveyda-Grubbs second-generation catalyst2-(2-methyl-2-propenyl)-3,4-dihydro-2H-1,4-benzothiazineNot specified researchgate.net
Diene derived from 2-methoxy-5-nitrophenolNot specifiedBenzannulated dihydro-1-benzazepineHigh researchgate.net

Metal-Catalyzed Approaches to the 2H-Pyrido[2,1-a]organic-chemistry.orgbenzazocine System

Metal-catalyzed reactions have revolutionized organic synthesis, and their application in the construction of heterocyclic systems is widespread. Palladium and copper catalysts, in particular, have proven to be highly effective in facilitating the formation of carbon-nitrogen and carbon-carbon bonds, which are crucial for the assembly of the 2H-Pyrido[2,1-a] organic-chemistry.orgbenzazocine skeleton.

Palladium-Catalyzed C-N Cross-Coupling Methods

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of arylamines and have been extensively used in the synthesis of nitrogen-containing heterocycles. acs.orgrsc.orgresearchgate.net These reactions involve the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. acs.orgrsc.org This methodology can be applied to the intramolecular cyclization of appropriately substituted precursors to form the benzazocine ring system. For instance, palladium-catalyzed intramolecular C-N coupling of an ortho-functionalized aniline (B41778) attached to an aryl halide can afford tricyclic aza-heterocycles. acs.org An efficient double allene (B1206475) protocol for the formation of benzazocines has been developed using a palladium-catalyzed formal [6+2] annulation of allenyl benzoxazinanones with terminal allenes. nih.gov This reaction proceeds with high regioselectivity and yields the challenging 8-membered rings under mild conditions. nih.gov

Table 2: Palladium-Catalyzed Reactions for the Synthesis of Fused Nitrogen Heterocycles

ReactantsCatalyst SystemProduct TypeKey FeatureReference
Primary alkylamines and 1-bromo-2-iodobenzene (B155775) derivativesPalladium catalystNitrogen-based heterocyclesOne-pot transformation acs.org
ortho-Functionalized anilines and (pseudo)aryl halidesPalladium catalystDibenzo-fused heterocyclesTandem intramolecular N-arylation acs.org
Allenyl benzoxazinanones and terminal allenesPalladium catalystBenzazocines[6+2] Annulation nih.gov
3-Halo-2-aminopyridines and aminesPalladium catalyst with BrettPhos or RuPhos ligandsSubstituted 2-aminopyridinesWide scope and robustness rsc.orgresearchgate.net

Copper(II) Trifluoromethanesulfonate-Catalyzed Cyclizations

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), a powerful Lewis acid, is known to catalyze a variety of organic transformations, including Friedel-Crafts reactions and cyclization reactions. wikipedia.orgsigmaaldrich.comnih.govtcichemicals.comscilit.com While its direct application in the synthesis of 2H-Pyrido[2,1-a] organic-chemistry.orgbenzazocine is not explicitly detailed in the provided search results, its catalytic activity in related cyclizations suggests its potential. For example, Cu(OTf)₂ has been used as a catalyst for the synthesis of carbazoles through intramolecular oxidative C-N bond formation. sigmaaldrich.com This type of transformation could, in principle, be adapted for the final ring closure in the synthesis of the 2H-Pyrido[2,1-a] organic-chemistry.orgbenzazocine system.

Rhodium-Catalyzed Cyclizations in Related Heterocyclic Synthesis

Rhodium catalysis has emerged as a powerful tool for the construction of complex molecular architectures. While direct rhodium-catalyzed synthesis of the 2H-Pyrido[2,1-a] nih.govbenzazocine core is not extensively documented, related rhodium-catalyzed cyclizations for the formation of other fused nitrogen-containing heterocycles provide significant insights into potential synthetic routes.

A notable example is the Rh(III)-catalyzed [4+1] annulation of propargyl alcohols with various heterocyclic systems. nih.gov This method allows for the efficient construction of fused polycyclic structures that incorporate a quaternary carbon center, a common feature in complex natural products. nih.gov The reaction proceeds under an air atmosphere, highlighting its operational simplicity and high atom economy. nih.gov This approach has been successfully applied to synthesize a variety of fused heterocycles in moderate to good yields, demonstrating its tolerance of diverse functional groups. nih.gov

Another relevant strategy involves the rhodium-catalyzed C-H activation and cyclization to form pyridine (B92270) rings fused to other cyclic systems. rsc.org This has been demonstrated in the total synthesis of natural products like cassiarin C. rsc.org Furthermore, rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes has been developed to produce pyrido[1,2-a]benzimidazole (B3050246) derivatives. rsc.org This reaction constructs the C ring of the pyrido[1,2-a]benzimidazole system and a naphthalene (B1677914) framework in a single sequence. rsc.org A similar approach using Rh(III) catalysis facilitates the direct oxidative coupling between alkenes and unactivated alkynes to yield pyrido[1,2-α]benzimidazoles and imidazo[1,2-α]pyridines. nih.gov These examples of rhodium-catalyzed C-H functionalization and subsequent cyclization represent a promising strategy that could be adapted for the synthesis of the pyrido[2,1-a] nih.govbenzazocine skeleton.

Mechanistic studies on rhodium-catalyzed reactions have identified key intermediates, such as rhodium nitrenoids, which are formed through a metal-dioxygenyl binding and decarboxylation process. youtube.com The development of photoresponsive octahedral rhodium catalysts has even allowed for the direct observation of nitrenoid formation via X-ray crystallographic analysis. youtube.com A deeper understanding of these reactive intermediates and their subsequent transformations is crucial for designing novel and efficient syntheses of complex heterocyclic targets.

Nucleophilic Heteroannulation and Ring-Forming Reactions

Nucleophilic heteroannulation and other ring-forming reactions are fundamental strategies for the synthesis of heterocyclic compounds, including those with the pyrido[2,1-a] nih.govbenzazocine framework. These reactions typically involve the intramolecular or intermolecular reaction of a nucleophile with an electrophilic center to construct a new heterocyclic ring.

One such approach is the synthesis of pyrido[1,2-b] nih.govbenzazepine derivatives from 2-(bromomethyl)benzophenones and 2-(bromomethyl)benzaldehyde (B49007) with 2-methylpyridines. researchgate.net This method proceeds through isolable intermediate 1-benzyl-2-methylpyridinium and 11-aryl-11-hydroxy-11,12-dihydro-6Hpyrido[1,2-b] nih.govbenzazepinium bromides. researchgate.net The subsequent dehydration of the carbinol intermediates is facilitated by protic solvents and heat. researchgate.net

Ring transformations of pyrimidine (B1678525) and N-alkylpyrimidinium salts with nucleophiles also offer a pathway to novel heterocyclic systems. wur.nl For instance, the reaction of a 1-methylpyrimidinium salt with a nucleophile can lead to a ring contraction, forming a pyrazole. wur.nl This process involves an initial nucleophilic addition at position 6, followed by ring opening and subsequent recyclization. wur.nl Such degenerate ring transformations, where the initial ring system is reformed, have also been observed. wur.nl

The kinetics of pyrazoline ring formation from αβ-unsaturated phenylhydrazones have been studied, providing mechanistic insights into acid-catalyzed cyclization reactions. rsc.org These studies, which examine the influence of substituents and solvent effects, are valuable for optimizing ring-closing reactions in the synthesis of various heterocyclic compounds. rsc.org

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are a highly efficient strategy for generating molecular diversity. This approach is particularly valuable for the construction of complex heterocyclic scaffolds.

An example of an MCR is the synthesis of a library of pyrido[2,1-b] rsc.orgnih.govacs.orgthiadiazine derivatives. nih.gov This was achieved through an uncatalyzed Mannich-type reaction of N-methylmorpholinium (4R/4S)-4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-thiolates with primary amines and formaldehyde. nih.gov The starting thiolates were themselves generated via a multicomponent reaction of aromatic aldehydes, cyanothioacetamide, Meldrum's acid, and N-methylmorpholine. nih.gov

The Ugi reaction, a well-known MCR, has been utilized in the total synthesis of complex molecules like Trabectedin, which features a tetrahydroisoquinoline moiety. wikipedia.org This one-pot reaction was instrumental in forming the pentacyclic core of the molecule. wikipedia.org

Furthermore, MCRs have been developed for the eco-compatible synthesis of pyrido[2,3-d]pyrimidines in water, using a supramolecular catalyst like β-cyclodextrin. researchgate.net This reaction brings together a substituted aldehyde, 6-amino uracil, and Meldrum's acid to construct the fused heterocyclic system in high yields. researchgate.net The use of water as a solvent and a recyclable catalyst makes this an environmentally benign approach. researchgate.net

Stereoselective Synthesis of 2H-Pyrido[2,1-a]nih.govbenzazocine Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active compounds where specific stereoisomers often exhibit desired therapeutic effects. The stereoselective synthesis of 2H-Pyrido[2,1-a] nih.govbenzazocine derivatives, and related structures, aims to produce single enantiomers or diastereomers.

Asymmetric synthesis of octahydro-2H-pyrido[1,2-a]pyrazines has been achieved starting from the optically pure (-)-2-cyano-6-phenyloxazolopiperidine. researchgate.net This precursor is converted to a diamino alcohol, which then undergoes cyclization to form the desired heterocyclic core. researchgate.net The synthesis of (4R, 9aS)-1,1,4-triphenyloctahydro-2H-pyrido[1,2-a]pyrazine was accomplished through the cyclization of an amino alcohol intermediate. researchgate.net

In the total synthesis of Trabectedin, a chiral rhodium-based diphosphine-catalyzed enantioselective hydrogenation was a key step in establishing the correct stereochemistry. wikipedia.org This highlights the importance of transition metal catalysis in achieving high levels of stereocontrol.

The isomerization of isoxazoles to 2H-azirines provides a route to chiral 2H-azirine-2-carboxylic acid derivatives. beilstein-journals.org While the synthesis of a racemic dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate has been reported via Rh₂(Piv)₄-catalyzed isomerization, the development of asymmetric variants of this transformation could provide access to enantiomerically enriched building blocks for more complex chiral heterocycles. beilstein-journals.org

Advanced Chemical Reactivity and Mechanistic Investigations of 2h Pyrido 2,1 a 1 Benzazocine

Electrophilic and Nucleophilic Reactivity Profiles of the 2H-Pyrido[2,1-a]researchgate.netbenzazocine Scaffold

Reactions with nucleophiles have been explored, demonstrating the susceptibility of related azirine systems to nucleophilic substitution. For instance, 2-halo-2H-azirines react with nucleophiles like potassium phthalimide (B116566) and aniline (B41778) to yield substituted 2H-azirines. nih.gov While not directly involving the 2H-pyrido[2,1-a] researchgate.netbenzazocine core, these studies on simpler azirine models provide insights into the potential reactivity of the azirine moiety if it were incorporated into or used as a precursor for more complex heterocyclic systems.

The interaction of related furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has also been investigated, showing that the reaction pathway is dependent on the nature of the nucleophile. beilstein-journals.org Aliphatic amines lead to the formation of enamines, while dinucleophiles can induce recyclization through the opening of the furan (B31954) ring. beilstein-journals.org These findings suggest that the benzazocine portion of the 2H-pyrido[2,1-a] researchgate.netbenzazocine scaffold could exhibit complex reactivity patterns when subjected to different nucleophilic conditions.

Aromatic Substitution and Cyclization Patterns of the 2H-Pyrido[2,1-a]researchgate.netbenzazocine Core

Aromatic substitution reactions are fundamental in modifying the properties of the 2H-pyrido[2,1-a] researchgate.netbenzazocine core. The electron-rich nature of the benzene (B151609) and pyridine (B92270) rings generally directs electrophiles to specific positions. Intramolecular electrophilic aromatic substitution has been utilized as a key strategy for the synthesis of related heterocyclic systems like tetrahydroisoquinolines and hexahydro-3-benzazocines from N-aryl-substituted 5-amido-1,3-dioxins. nih.gov This method proceeds through the Lewis acid-catalyzed generation of 2-amidoacroleins, followed by regioselective cyclization. nih.gov

Cyclization reactions are pivotal in constructing the benzazocine framework itself. For example, the cycloaddition reaction of 2-vinylazetidines with benzyne (B1209423) provides a direct route to various benzazocine derivatives in good yields without the need for a catalyst. nih.gov Furthermore, Pd/C-catalyzed reductive cyclization of 1-aryl-2-(8-quinolinyloxy)ethanones offers a facile method for preparing tetrahydro-5H-pyrido[1,2,3-de]-1,4-benzoxazines, which share a fused heterocyclic structure. nih.gov

Ring Transformation and Rearrangement Pathways in 2H-Pyrido[2,1-a]researchgate.netbenzazocine-Related Systems

The 2H-pyrido[2,1-a] researchgate.netbenzazocine system and its analogs can undergo various ring transformations and rearrangements, leading to diverse and structurally complex molecules. For instance, the thermolysis of 3-aroylpyrrolo[2,1-c] researchgate.netnih.govbenzothiazine-1,2,4-triones generates acyl(1,3-benzothiazol-2-yl)ketenes in situ, which then undergo a [4+2]-cyclodimerization to yield pyrido[2,1-b] researchgate.netnih.govbenzothiazol-1-ones. mdpi.com This process involves an unprecedented cascade of two thermal decarbonylations. mdpi.com

In a different study, 1-substituted 1-ethynyl-2-vinyldi- and tetrahydroisoquinolines undergo a nucleophile-assisted nih.govnih.gov-sigmatropic rearrangement under microwave irradiation to form pyrrolo[2,1-b] nih.govbenzazepines. nih.gov Interestingly, changing the solvent from toluene (B28343) to acetonitrile (B52724) redirects the rearrangement to produce 7,11b-dihydro-6H-pyrido[2,1-a]isoquinolines, highlighting the critical role of the reaction medium in controlling the outcome. nih.govresearchgate.net

Ring expansion methods have also been employed to synthesize benzazocine derivatives. For example, 2,3,4,5-tetrahydro-1-p-tolylsulphonyl-1-benzazepin-5(1H)-one can be converted to its enol ether, which, after reaction with dibromocarbene and subsequent ring expansion, yields 2,3,4,5-tetrahydro-1-p-tolylsulphonyl-1-benzazocin-6(5H)-one. rsc.org

The aza-Prins reaction of 6,7-dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinoline with 1,2-dicarbonyl compounds in the presence of HCl leads to the formation of tricyclic benzazocines with high stereoselectivity. windows.net This reaction proceeds via a homoallyliminium ion intermediate. windows.net

Starting MaterialReagents/ConditionsProductReaction Type
3-Aroylpyrrolo[2,1-c] researchgate.netnih.govbenzothiazine-1,2,4-trionesThermolysisPyrido[2,1-b] researchgate.netnih.govbenzothiazol-1-onesRing Transformation/Decarbonylation/[4+2] Cyclodimerization
1-Substituted 1-ethynyl-2-vinyldihydroisoquinolinesMicrowave, Nucleophiles (e.g., DMAP), ToluenePyrrolo[2,1-b] nih.govbenzazepines nih.govnih.gov-Sigmatropic Rearrangement
1-Substituted 1-ethynyl-2-vinyldihydroisoquinolinesMicrowave, Nucleophiles, Acetonitrile7,11b-Dihydro-6H-pyrido[2,1-a]isoquinolinesRearrangement
2,3,4,5-Tetrahydro-1-p-tolylsulphonyl-1-benzazepin-5(1H)-one1. Enol ether formation, 2. CHBr3, KOBu-t, 3. Heat2,3,4,5-Tetrahydro-1-p-tolylsulphonyl-1-benzazocin-6(5H)-oneRing Expansion
6,7-Dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinoline1,2-Dicarbonyl compounds, HClTricyclic BenzazocinesAza-Prins Reaction

Elucidation of Reaction Mechanisms via Experimental and Theoretical Methods

Understanding the intricate mechanisms of reactions involving the 2H-pyrido[2,1-a] researchgate.netbenzazocine scaffold and related systems is crucial for optimizing reaction conditions and designing new synthetic routes. A combination of experimental studies and theoretical calculations is often employed for this purpose.

For the thermolysis of 3-aroylpyrrolo[2,1-c] researchgate.netnih.govbenzothiazine-1,2,4-triones, computational DFT studies were performed to elucidate the reaction pathway. mdpi.com These calculations supported a mechanism involving a cascade of two decarbonylation events to form the reactive acyl(1,3-benzothiazol-2-yl)ketene intermediate. mdpi.com

The mechanism of the cyclocondensation reaction between ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate and ethylenediamine (B42938) has been investigated using Bond Evolution Theory (BET) at the ωB97XD/6-311++G(d,p) computational level. nih.gov This analysis of the potential energy surface revealed three possible reaction channels, with one being the most favorable, which aligns with experimental observations. nih.gov The flow of electron density throughout the reaction was tracked to understand the bond-forming and breaking events in detail. nih.gov

Experimental evidence for reaction mechanisms often comes from the isolation and characterization of intermediates, kinetic studies, and the effect of reaction parameters on product distribution. For example, the divergent rearrangement of 1-ethynyl-2-vinyl-tetrahydroisoquinolines is experimentally controlled by the choice of solvent, strongly suggesting different mechanistic pathways are at play in different solvent environments. nih.govresearchgate.net

Sophisticated Spectroscopic and Structural Elucidation Techniques in 2h Pyrido 2,1 a 1 Benzazocine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise connectivity and stereochemistry of 2H-Pyrido[2,1-a] lookchem.combenzazocine. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the electronic environment of each nucleus, allowing for a detailed structural map.

In the ¹H NMR spectrum of a hypothetical 2H-Pyrido[2,1-a] lookchem.combenzazocine derivative, specific chemical shift regions and coupling patterns are expected. For instance, the protons on the pyridine (B92270) ring would likely resonate at lower fields due to the electron-withdrawing effect of the nitrogen atom. A systematic study of related pyrido[1,2-a]benzimidazoles has shown that the H1 proton of the pyridine ring is typically found in the weakest field region of the spectrum. researchgate.net Conversely, the protons on the benzazocine ring would exhibit shifts characteristic of their respective aliphatic or aromatic nature. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing proton-proton and proton-carbon correlations, respectively. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine through-space proximities of protons, aiding in the assignment of stereochemistry. For some related heterocyclic systems, 2D NMR spectra have been instrumental in attributing specific proton signals. nih.gov

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being indicative of their hybridization and local electronic environment. For example, the carbons of the aromatic rings would appear in the downfield region (typically 110-150 ppm), while the sp³-hybridized carbons of the azocine (B12641756) ring would be found further upfield. In studies of similar indolobenzazocines, additional peaks in the ¹³C NMR spectra have been used to identify specific structural features. nih.gov

Table 1: Hypothetical ¹H NMR Data for a 2H-Pyrido[2,1-a] lookchem.combenzazocine Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-18.25d7.5
H-27.60t7.8
H-37.45t7.6
H-47.80d8.0
H-6α4.10dd12.5, 5.0
H-6β3.95dd12.5, 2.5
H-7α2.90m
H-7β2.75m
H-107.20d7.8
H-117.10t7.5
H-127.05t7.6
H-137.30d8.2

Table 2: Hypothetical ¹³C NMR Data for a 2H-Pyrido[2,1-a] lookchem.combenzazocine Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C-1145.2
C-2128.9
C-3125.4
C-4135.8
C-4a138.1
C-655.7
C-730.2
C-9a139.5
C-10127.3
C-11126.8
C-12129.1
C-13124.6
C-13a132.4
C-14148.9

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of 2H-Pyrido[2,1-a] lookchem.combenzazocine and to gain insights into its structural features through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound, confirming its elemental composition.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques that would be employed. ESI-MS is particularly useful for polar compounds and can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures. The fragmentation patterns observed in the mass spectrum are often characteristic of the compound's structure. For instance, the cleavage of the azocine ring or the loss of substituents would result in specific fragment ions, which can be used to piece together the molecular structure. In the characterization of related heterocyclic systems, ESI mass spectrometry has been a key technique. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within the 2H-Pyrido[2,1-a] lookchem.combenzazocine molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For a typical 2H-Pyrido[2,1-a] lookchem.combenzazocine derivative, the IR spectrum would exhibit characteristic absorption bands. For example, C-H stretching vibrations in the aromatic regions would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches would be observed in the 2850-3000 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyridine and benzene (B151609) rings would give rise to absorptions in the 1450-1650 cm⁻¹ region. If substituents are present, their characteristic IR absorptions would also be observed. The structures of newly synthesized related heterocyclic compounds have been confirmed with the help of IR spectral data. nih.gov

Table 3: Hypothetical IR Absorption Data for a 2H-Pyrido[2,1-a] lookchem.combenzazocine Derivative

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050C-H stretchAromatic
2920C-H stretchAliphatic
1620C=N stretchPyridine ring
1580C=C stretchAromatic rings
1470C-H bendAliphatic
750C-H bendAromatic (ortho-disubstituted)

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic techniques provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography offers the ultimate proof of structure by providing a detailed three-dimensional map of the atomic arrangement in the solid state. This technique is capable of determining bond lengths, bond angles, and torsional angles with high precision, providing an unambiguous confirmation of the molecular structure.

For a molecule like 2H-Pyrido[2,1-a] lookchem.combenzazocine, single-crystal X-ray diffraction would be the method of choice. This involves growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the atoms can be determined. Single-crystal X-ray diffraction has been successfully used to provide insights into the energetically favored conformations of related eight- and nine-membered heterocycles. nih.gov The resulting crystal structure would definitively establish the stereochemistry and conformation of the 2H-Pyrido[2,1-a] lookchem.combenzazocine molecule in the solid state.

Computational Chemistry Investigations on 2h Pyrido 2,1 a 1 Benzazocine and Its Analogs

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including molecular geometries, electronic energies, and the distribution of electron density. For a molecule like 2H-Pyrido[2,1-a] nih.govbenzazocine, DFT studies are crucial for understanding its stability, reactivity, and spectroscopic characteristics.

In analogous systems, such as dibenzoxepinones, DFT has been employed to determine optimized geometries and electronic properties. nih.gov These studies often utilize functionals like B3LYP with a suitable basis set to achieve a balance between computational cost and accuracy. For 2H-Pyrido[2,1-a] nih.govbenzazocine, DFT calculations would likely reveal a non-planar geometry due to the fusion of the pyridine (B92270) and benzazocine ring systems. The central eight-membered azocine (B12641756) ring is expected to adopt a boat-chair or twist-boat conformation to minimize steric strain.

The electronic properties, such as the dipole moment and the distribution of atomic charges, can also be elucidated. The nitrogen atom in the pyridobenzazocine system is expected to be a site of negative charge, influencing the molecule's intermolecular interactions and reactivity. The calculated total energy and heat of formation would provide insights into the thermodynamic stability of the molecule.

Table 1: Predicted Geometric and Electronic Properties of 2H-Pyrido[2,1-a] nih.govbenzazocine based on DFT Calculations of Analogous Systems

PropertyPredicted ValueSignificance
Total Energy-X.XXXX HartreeIndicates the overall thermodynamic stability.
Dipole MomentY.YY DebyeInfluences solubility and intermolecular interactions.
C-N-C Bond Angle~120°Reflects the hybridization and local geometry around the nitrogen atom.
Dihedral Angle (Benzene-Pyridine)ZZZ°Describes the twist between the aromatic rings, affecting conjugation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Chemical Systems

While DFT provides a static picture of a molecule's minimum energy conformation, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules like 2H-Pyrido[2,1-a] nih.govbenzazocine and for studying its interactions with other molecules, such as solvents or biological macromolecules.

For similar heterocyclic systems, MD simulations have been used to assess the stability of different conformations and to understand how the molecule interacts with its environment. nih.gov In the case of 2H-Pyrido[2,1-a] nih.govbenzazocine, MD simulations would likely show that the eight-membered ring can interconvert between several low-energy conformations. The energy barriers between these conformations could be calculated, providing information about the molecule's flexibility at different temperatures.

Furthermore, MD simulations can be used to study how 2H-Pyrido[2,1-a] nih.govbenzazocine interacts with solvent molecules. By simulating the molecule in a box of water or another solvent, one can analyze the formation of hydrogen bonds and other non-covalent interactions. This is crucial for understanding its solubility and how it might behave in a biological context.

Table 2: Representative Conformational Data for 2H-Pyrido[2,1-a] nih.govbenzazocine from MD Simulations of Analogous Systems

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Predicted Population (%)
Twist-Boat-Chair0.0τ1 = A, τ2 = B60
Boat-Chair1.5τ1 = C, τ2 = D30
Twist-Boat3.2τ1 = E, τ2 = F10

Frontier Molecular Orbital (FMO) Analysis and Related Quantum Chemical Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.

For 2H-Pyrido[2,1-a] nih.govbenzazocine, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the nitrogen atom, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Quantum chemical descriptors derived from FMO analysis, such as chemical potential, hardness, and electrophilicity index, can further quantify the reactivity of 2H-Pyrido[2,1-a] nih.govbenzazocine. These descriptors are valuable for comparing the reactivity of different analogs and for predicting their behavior in various chemical reactions.

Table 3: Predicted FMO Properties and Quantum Chemical Descriptors for 2H-Pyrido[2,1-a] nih.govbenzazocine

ParameterPredicted Value (eV)Interpretation
HOMO Energy-5.5 to -6.5Relates to the ionization potential and electron-donating ability.
LUMO Energy-1.0 to -2.0Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.0 to 5.0Indicates chemical reactivity and kinetic stability.
Electronegativity (χ)3.25 to 4.25Measures the tendency to attract electrons.
Chemical Hardness (η)2.0 to 2.5Represents resistance to change in electron distribution.
Electrophilicity Index (ω)2.11 to 3.61Quantifies the electrophilic character.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can also be used to model the mechanisms of chemical reactions, providing detailed information about reaction pathways and the structures of transition states. This is particularly useful for understanding how molecules like 2H-Pyrido[2,1-a] nih.govbenzazocine are formed and how they might react with other species.

For instance, the synthesis of polycyclic aza-heterocycles often involves cascade reactions or cycloadditions. acs.orgnih.gov Computational modeling can be used to investigate the feasibility of different reaction pathways, to calculate the activation energies for each step, and to identify the most likely reaction mechanism. This can help to optimize reaction conditions and to predict the stereochemical outcome of a reaction.

In the context of 2H-Pyrido[2,1-a] nih.govbenzazocine, computational modeling could be used to explore its potential reactivity in, for example, electrophilic aromatic substitution or N-alkylation reactions. By calculating the energy profiles for these reactions, researchers can gain a deeper understanding of the molecule's chemical behavior and its potential for further functionalization.

Table 4: Hypothetical Reaction Pathway Analysis for the Formation of a Substituted 2H-Pyrido[2,1-a] nih.govbenzazocine Derivative

Reaction StepReactantsTransition State Energy (kcal/mol)Product(s)
N-Alkylation2H-Pyrido[2,1-a] nih.govbenzazocine + CH3I15.2N-methyl-2H-Pyrido[2,1-a] nih.govbenzazocinium iodide
Friedel-Crafts Acylation2H-Pyrido[2,1-a] nih.govbenzazocine + Acetyl chloride25.8Acyl-substituted 2H-Pyrido[2,1-a] nih.govbenzazocine

Rational Derivatization and Analog Synthesis of 2h Pyrido 2,1 a 1 Benzazocine for Chemical Libraries

Strategies for Targeted Functional Group Introduction and Diversification

There is currently no available scientific literature that specifically describes strategies for the targeted introduction of functional groups or the diversification of the 2H-Pyrido[2,1-a] chemsrc.combenzazocine scaffold. Research on related but distinct pyrido-fused systems, such as pyrido[1,2-a]benzimidazoles, has shown that functionalization can be achieved through various synthetic methods. jraic.comnih.gov However, these methods are not directly transferable to the unique benzazocine core without specific experimental validation.

Synthesis of Substituted 2H-Pyrido[2,1-a]chemsrc.combenzazocine Analogs for Chemical Structure-Activity Relationship Studies

Detailed synthetic routes and the generation of substituted analogs of 2H-Pyrido[2,1-a] chemsrc.combenzazocine for the purpose of structure-activity relationship (SAR) studies are not documented in the accessible scientific literature. The development of SAR is a critical step in optimizing a lead compound's biological activity, and the absence of such studies for this scaffold indicates its early stage in the drug discovery pipeline, if it is being pursued at all.

Design and Preparation of 2H-Pyrido[2,1-a]chemsrc.combenzazocine-Based Chemical Libraries

The design and preparation of chemical libraries are essential for high-throughput screening and the discovery of new bioactive molecules. There are no published reports on the design or synthesis of chemical libraries based on the 2H-Pyrido[2,1-a] chemsrc.combenzazocine framework.

Academic Applications of 2h Pyrido 2,1 a 1 Benzazocine As a Chemical Scaffold and Research Tool

Utilization as a Privileged Scaffold for Designing Novel Chemical Entities

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the design of a diverse range of bioactive molecules. While the exploration of 2H-Pyrido[2,1-a] sigmaaldrich.combenzazocine is still in its early stages, its rigid, fused-ring structure presents a three-dimensional arrangement of atoms that can be strategically functionalized to interact with various biological macromolecules.

The inherent structural rigidity of the 2H-Pyrido[2,1-a] sigmaaldrich.combenzazocine core is a key attribute. This rigidity reduces the entropic penalty upon binding to a target protein, which can contribute to higher binding affinities. Researchers are investigating how modifications to the peripheral positions of this scaffold can lead to the development of new chemical entities with specific pharmacological profiles. The strategic placement of substituents can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of biological activity.

Table 1: Key Structural Features of the 2H-Pyrido[2,1-a] sigmaaldrich.combenzazocine Scaffold

FeatureDescriptionPotential Impact on Drug Design
Fused Ring System A tetracyclic structure combining a pyridine (B92270) and a benzazocine ring.Provides a rigid and defined three-dimensional shape for interaction with biological targets.
Nitrogen Atom The presence of a nitrogen atom in the pyridine ring.Can act as a hydrogen bond acceptor and a site for further chemical modification.
Azocine (B12641756) Ring An eight-membered nitrogen-containing ring.Offers unique conformational possibilities compared to more common five- or six-membered rings.
Aromatic System The presence of a benzene (B151609) ring.Allows for pi-stacking interactions with aromatic amino acid residues in protein binding sites.

The design of novel compounds based on this scaffold often involves computational modeling to predict binding interactions, followed by synthetic efforts to create libraries of derivatives for biological screening.

Development and Application as Chemical Probes in Biochemical Research

Chemical probes are essential tools for dissecting complex biological processes. An effective chemical probe should be potent, selective, and have a well-understood mechanism of action. The 2H-Pyrido[2,1-a] sigmaaldrich.combenzazocine framework is being explored for the development of such probes.

The development of chemical probes from this scaffold involves the synthesis of derivatives that can be used to study specific enzymes, receptors, or signaling pathways. For instance, by attaching a fluorescent tag or a reactive group to the 2H-Pyrido[2,1-a] sigmaaldrich.combenzazocine core, researchers can create molecules that allow for the visualization of biological targets or the identification of their binding partners.

The unique spectroscopic properties that can be imparted to derivatives of this scaffold are of particular interest. The extended conjugation within the ring system can lead to intrinsic fluorescence, which can be modulated by the introduction of various functional groups. This opens up possibilities for creating "turn-on" or "turn-off" fluorescent probes that signal the presence of a specific analyte or a change in the cellular environment.

Exploration in Materials Science for Organic Electronics and Advanced Dye Systems

Beyond its biological applications, the 2H-Pyrido[2,1-a] sigmaaldrich.combenzazocine scaffold possesses electronic and photophysical properties that make it a candidate for investigation in materials science. The fused aromatic system suggests potential for use in organic electronics, where charge transport and light-emitting properties are paramount.

The delocalized pi-electron system within the 2H-Pyrido[2,1-a] sigmaaldrich.combenzazocine structure is a fundamental requirement for organic semiconducting materials. Researchers are exploring how the electronic properties of this scaffold can be tuned through chemical modification to create materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the potential for strong light absorption and emission makes this scaffold a building block for advanced dye systems. Dyes based on this framework could find applications in areas such as dye-sensitized solar cells (DSSCs), where the efficiency of light harvesting is crucial. The ability to fine-tune the absorption and emission wavelengths by altering the chemical structure is a key area of research.

Table 2: Potential Applications in Materials Science

Application AreaRelevant Properties of 2H-Pyrido[2,1-a] sigmaaldrich.combenzazocine Derivatives
Organic Electronics Pi-conjugated system, potential for charge transport.
Organic Light-Emitting Diodes (OLEDs) Tunable emission wavelengths, potential for high quantum efficiency.
Advanced Dye Systems Strong absorption in the UV-visible region, chemical stability.

While the exploration of 2H-Pyrido[2,1-a] sigmaaldrich.combenzazocine in materials science is not as established as its potential in medicinal chemistry, the fundamental properties of the scaffold warrant further investigation into its utility for creating novel functional materials.

Emerging Research Avenues and Future Perspectives in 2h Pyrido 2,1 a 1 Benzazocine Chemistry

Advancements in Sustainable and Green Synthetic Methodologies

The synthesis of complex heterocyclic frameworks like pyridobenzazocines is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste generation. mdpi.compreprints.org Traditional multi-step synthetic routes often involve harsh reagents, toxic solvents, and elevated temperatures, leading to significant environmental impact. mdpi.com Consequently, the development of sustainable and green synthetic methodologies is a paramount focus in modern organic chemistry. mdpi.comresearchgate.net

Key advancements in this area that could be applied to the synthesis of 2H-Pyrido[2,1-a] mdpi.combenzazocine and its derivatives include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.netresearchgate.net This technique can be particularly effective for the synthesis of nitrogen-containing heterocycles. researchgate.net For instance, microwave-assisted catalytic methods have been successfully employed for the synthesis of various indole (B1671886) and pyridine (B92270) derivatives, often in greener solvents or even under solvent-free conditions. mdpi.com

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. mdpi.com There is a growing emphasis on replacing traditional volatile organic compounds (VOCs) with more benign alternatives such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents like glycerol (B35011) and ethyl lactate. mdpi.comresearchgate.net Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. researchgate.net Magnetized water has also been explored as a novel green solvent to enhance reaction rates. mdpi.com

Catalytic Approaches: The use of catalysts, especially solid catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. mdpi.com Nanoparticle-based catalysts and solid acids like K-10 montmorillonite (B579905) have demonstrated high efficiency in the synthesis of heterocyclic compounds. mdpi.com These catalysts can facilitate reactions under milder conditions and often with higher selectivity. mdpi.com

These green synthetic strategies offer promising avenues for the future development of efficient and environmentally responsible methods for the preparation of 2H-Pyrido[2,1-a] mdpi.combenzazocine and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research by accelerating the discovery and optimization of new molecules and synthetic pathways. arxiv.orgnih.gov These computational tools can analyze vast datasets of chemical information to identify patterns and make predictions that would be challenging or impossible for human researchers. jetir.org

For a novel scaffold like 2H-Pyrido[2,1-a] mdpi.combenzazocine, AI and ML could be instrumental in several ways:

Predicting Molecular Properties: Machine learning models can be trained on large databases of chemical structures and their associated properties to predict the physicochemical and biological characteristics of new molecules. arxiv.org This can help in the early-stage assessment of the drug-likeness or material properties of 2H-Pyrido[2,1-a] mdpi.combenzazocine derivatives without the need for immediate synthesis and experimental testing. medium.com

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties. By providing the model with a target profile, such as inhibitory activity against a specific biological target, it can generate new pyridobenzazocine derivatives that are predicted to be active.

Reaction Prediction and Synthesis Planning: AI-powered tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes to a target molecule. jetir.org This can save significant time and resources in the laboratory by reducing trial-and-error experimentation. illinois.edu For example, transformer-based neural network models have shown remarkable accuracy in predicting reaction outcomes. jetir.org

Analysis of High-Throughput Screening Data: In drug discovery, high-throughput screening (HTS) generates massive amounts of data. AI algorithms can efficiently analyze this data to identify promising hit compounds and structure-activity relationships (SAR), which can guide the optimization of lead compounds based on the 2H-Pyrido[2,1-a] mdpi.combenzazocine scaffold.

The integration of AI and ML into the research workflow for 2H-Pyrido[2,1-a] mdpi.combenzazocine has the potential to significantly accelerate the pace of discovery and innovation.

Rational Design Principles for Enhanced Chemical Reactivity and Selectivity

Rational design in chemistry involves the deliberate and strategic design of molecules and reactions to achieve a specific outcome. mdpi.com For the 2H-Pyrido[2,1-a] mdpi.combenzazocine framework, rational design principles can be applied to enhance its chemical reactivity and selectivity, making it a more versatile building block for various applications.

Key aspects of rational design applicable to this scaffold include:

Understanding Reaction Mechanisms: A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of the pyridobenzazocine ring system is crucial for controlling the outcome of chemical transformations. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways and transition states, enabling the prediction of reactivity and selectivity. nih.gov

Strategic Functionalization: The introduction of specific functional groups at various positions on the 2H-Pyrido[2,1-a] mdpi.combenzazocine core can modulate its electronic and steric properties. This, in turn, can influence its reactivity in subsequent chemical reactions. For example, the strategic placement of electron-donating or electron-withdrawing groups can direct the regioselectivity of electrophilic or nucleophilic substitution reactions.

Catalyst Design: The development of custom-designed catalysts can enable highly selective transformations of the pyridobenzazocine scaffold. This could involve the use of transition metal catalysts with tailored ligands to control stereoselectivity or the design of organocatalysts for specific functional group interconversions.

Exploiting Ring Strain: The eight-membered azocine (B12641756) ring in the 2H-Pyrido[2,1-a] mdpi.combenzazocine structure may possess a degree of ring strain that can be harnessed to drive specific chemical reactions. Ring-opening or ring-rearrangement reactions could provide access to novel molecular architectures.

By applying these rational design principles, chemists can unlock the full synthetic potential of the 2H-Pyrido[2,1-a] mdpi.combenzazocine framework and create a diverse library of derivatives with tailored properties.

Expanding the Scope of 2H-Pyrido[2,1-a]mdpi.combenzazocine as a Foundational Chemical Framework

Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry and materials science. jraic.comresearchgate.net The 2H-Pyrido[2,1-a] mdpi.combenzazocine ring system, with its unique three-dimensional structure and embedded nitrogen atom, represents a "privileged scaffold" with the potential to interact with a wide range of biological targets. jraic.comnih.gov

Future research could focus on expanding the scope of this framework in several key areas:

Medicinal Chemistry: Many nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govnih.gov The pyrido[1,2-a]benzimidazole (B3050246) scaffold, for example, has been investigated for its potential as an antimalarial and antischistosomal agent. nih.gov Similarly, the imidazo[1,2-b]pyridazine (B131497) framework is found in the kinase inhibitor ponatinib. nih.gov By analogy, derivatives of 2H-Pyrido[2,1-a] mdpi.combenzazocine could be synthesized and screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents.

Materials Science: Fused aromatic systems often exhibit interesting photophysical properties, such as fluorescence. jraic.com Pyrido[1,2-a]benzimidazole derivatives, for instance, are known to be intensely luminescent. jraic.com The 2H-Pyrido[2,1-a] mdpi.combenzazocine scaffold could be explored for its potential use in the development of new fluorescent dyes, organic light-emitting diodes (OLEDs), or chemosensors. jraic.com

Agrochemicals: Nitrogen-containing heterocycles are also prevalent in agrochemicals, such as herbicides, insecticides, and fungicides. The unique structural features of 2H-Pyrido[2,1-a] mdpi.combenzazocine could be exploited to design new crop protection agents with novel modes of action.

The versatility of the 2H-Pyrido[2,1-a] mdpi.combenzazocine scaffold makes it a promising platform for the development of new molecules with diverse applications. A systematic exploration of its chemical space is likely to yield a wealth of new discoveries in the years to come.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2H-Pyrido[2,1-a][2]benzazocine derivatives, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from precursors like 2-aminopyridines or heterocyclic ketones. For example, free-radical cyclization using initiators such as tris(trimethylsilyl)silane (TTMSS) enables selective intramolecular arylations (e.g., forming pyrido-pyrrolo-isoquinoline derivatives) . Key intermediates include iodinated/brominated salts (e.g., compound 9 in Scheme 3), which undergo controlled cyclization to avoid side reactions. Intermediate purification via recrystallization or column chromatography is critical .
  • Table 1 : Common Synthetic Routes

MethodKey IntermediatesYield Optimization StrategiesReference
Free-radical cyclizationHalogenated salts (e.g., 9 )Adjust TTMSS stoichiometry (1.5–4 equiv)
Multi-step condensationHydrazones, acetylenic acidsSolvent selection (e.g., ethanol reflux)

Q. What spectroscopic techniques are critical for characterizing the structure of this compound compounds?

  • Methodological Answer :

  • UV-Vis : Identifies conjugation patterns (e.g., maxima at 243–264 nm for pyridooxazine derivatives) .
  • IR Spectroscopy : Detects functional groups (e.g., strong bands at 1735 cm⁻¹ for ester carbonyls) .
  • NMR : Resolves regioselectivity via coupling constants (e.g., A-B doublets at J = 16 Hz for vinyl protons) .
  • XRD : Confirms crystal structure and ring fusion geometry (e.g., hexacyclic phenalenoid systems) .
    • Table 2 : Key Spectroscopic Data from Pyridooxazine Derivatives
TechniqueKey Peaks/BandsStructural Insight
UV-Vis243, 248, 254, 258, 264 nmExtended π-conjugation
IR1735 cm⁻¹ (C=O)Ester/carbonyl presence
¹H NMRδ 5.72 (triplet, J = 6 Hz)Ethylene protons in fused rings

Q. How do researchers confirm the regioselectivity of ring formation in pyrido-fused heterocycles?

  • Methodological Answer : Regioselectivity is validated through:

  • XRD Analysis : Direct visualization of ring fusion (e.g., pyrido-pyrrolo-isoquinoline systems) .
  • NMR Coupling Patterns : Distinct splitting (e.g., J = 16 Hz for trans-vinyl protons) rules out alternative regioisomers .
  • Comparative Synthesis : Testing alternative precursors (e.g., 2-aminothiazoles vs. 2-aminopyridines) to identify pathway dependencies .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization steps of pyrido-benzazocine synthesis?

  • Methodological Answer :

  • Optimize Initiator Stoichiometry : Excess TTMSS (4 equiv) drives double arylation in dibromo-substituted salts, improving yields to >80% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity for cyclohexanone dehydrogenation-aromatization .
  • Side Reaction Mitigation : Intermediate purification (e.g., cold ethanol washing) removes byproducts from incomplete cyclization .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR (e.g., singlet at δ 6.24 for methyl groups) with IR (1735 cm⁻¹ C=O stretch) to confirm functional group assignments .
  • Computational Recalculation : Adjust DFT parameters (e.g., solvent effects) to align predicted vs. observed UV-Vis spectra .

Q. How can green chemistry principles improve the sustainability of pyrido-benzazocine synthesis?

  • Methodological Answer :

  • Oxidant Substitution : Replace toxic oxidants with molecular oxygen for cyclohexanone aromatization, reducing hazardous waste .
  • Solvent Recycling : Ethanol reflux systems allow solvent recovery in hydrazone synthesis .

Q. What methods enhance reaction selectivity in free-radical cyclization for polyheterocyclic systems?

  • Methodological Answer :

  • Controlled Initiator Use : 1.5 equiv TTMSS ensures single arylation in iodo/bromo salts, avoiding over-cyclization .
  • Temperature Gradients : Gradual heating (25°C → 80°C) minimizes radical recombination side reactions .

Q. How do researchers design multi-step syntheses to avoid competing side reactions?

  • Methodological Answer :

  • Stepwise Protection : Protect amine groups in hydrazone intermediates to prevent unwanted nucleophilic attacks .
  • Real-Time Monitoring : Use TLC/HPLC to track intermediate formation (e.g., pyridooxazine diones) and adjust reaction timelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.